1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea
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Overview
Description
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea is an organic compound with the molecular formula C15H13F2N2OS It is a thiourea derivative characterized by the presence of a benzyl group and a difluoromethoxy-substituted phenyl ring
Scientific Research Applications
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea can be synthesized through the reaction of benzyl isothiocyanate with 4-(difluoromethoxy)aniline. The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl or phenyl derivatives.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the thiourea moiety can participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-phenylthiourea: Lacks the difluoromethoxy group, which may result in different binding properties and biological activities.
1-Benzyl-3-[4-(methoxy)phenyl]thiourea: Contains a methoxy group instead of a difluoromethoxy group, potentially affecting its chemical reactivity and interactions with molecular targets.
The presence of the difluoromethoxy group in this compound makes it unique, as it can influence the compound’s electronic properties, stability, and biological activity.
Properties
IUPAC Name |
1-benzyl-3-[4-(difluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c16-14(17)20-13-8-6-12(7-9-13)19-15(21)18-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKSHCDGZCMMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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